2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. The disruption of DNA structure can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes the compound potentially useful as an anticancer agent .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential for toxicity.
Result of Action
The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This has been demonstrated in studies where the compound showed potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide has been reported to interact with DNA, specifically through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound’s ability to intercalate DNA may disrupt the normal cell cycle, leading to the inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. The compound intercalates into the DNA helix, which can disrupt the normal structure and function of the DNA . This disruption can lead to changes in gene expression, potentially resulting in the inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazoloquinoxaline derivatives.
Scientific Research Applications
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Known for their potential anticancer activity.
[1,2,4]triazolo[4,3-b]triazole derivatives: Known for their thermal stability and energetic properties.
Uniqueness
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide is unique due to its specific structural features and the combination of biological activities it exhibits
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-7-11-18(12-8-16)26-22(31)15-29-25(32)30-21-6-4-3-5-20(21)27-24(23(30)28-29)33-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWOLGSAIPXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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